molecular formula C11H14O3S B15046838 Ethyl 2-[2-(Methylthio)phenoxy]acetate

Ethyl 2-[2-(Methylthio)phenoxy]acetate

Cat. No.: B15046838
M. Wt: 226.29 g/mol
InChI Key: LJFOVAOIUSTKAF-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(Methylthio)phenoxy]acetate: is an organic compound with the molecular formula C11H14O3S. It is a phenoxyacetic acid derivative, where the phenoxy group is substituted with a methylthio group at the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[2-(Methylthio)phenoxy]acetate typically involves the reaction of 2-(methylthio)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvent and base, as well as reaction conditions, are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-[2-(Methylthio)phenoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-[2-(Methylthio)phenoxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(Methylthio)phenoxy]acetate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, leading to various biological effects. The methylthio group can undergo metabolic transformations, resulting in active metabolites that exert their effects through different pathways .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-[2-(Methylthio)phenoxy]acetate is unique due to the presence of both the phenoxy and methylthio groups, which confer specific reactivity and biological properties. This combination makes it a versatile compound in organic synthesis and potential pharmaceutical applications .

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

ethyl 2-(2-methylsulfanylphenoxy)acetate

InChI

InChI=1S/C11H14O3S/c1-3-13-11(12)8-14-9-6-4-5-7-10(9)15-2/h4-7H,3,8H2,1-2H3

InChI Key

LJFOVAOIUSTKAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1SC

Origin of Product

United States

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